2-(Propylthio)pyrimidin-5-amine
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Overview
Description
2-(Propylthio)pyrimidin-5-amine is an organic compound with the molecular formula C7H11N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in pharmaceutical research, particularly as an intermediate in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Propylthio)pyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the propylthio group, yielding pyrimidin-5-amine.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidin-5-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Propylthio)pyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly antiplatelet agents like ticagrelor.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Propylthio)pyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of ticagrelor, it acts as a precursor that undergoes further chemical transformations to produce the active drug. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: Another pyrimidine derivative with similar chemical properties.
2-(Methylthio)pyrimidin-5-amine: A compound with a methylthio group instead of a propylthio group.
2-(Ethylthio)pyrimidin-5-amine: A compound with an ethylthio group instead of a propylthio group.
Uniqueness
2-(Propylthio)pyrimidin-5-amine is unique due to its specific propylthio substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of certain pharmaceutical agents where the propylthio group plays a crucial role in the drug’s efficacy and safety profile .
Properties
CAS No. |
1249669-99-5 |
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Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
ACJZBBWWVVZKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C=N1)N |
Origin of Product |
United States |
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